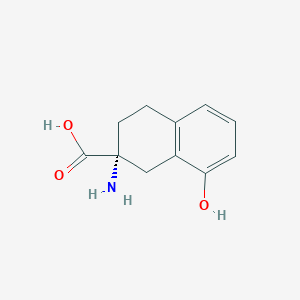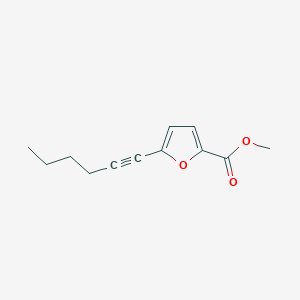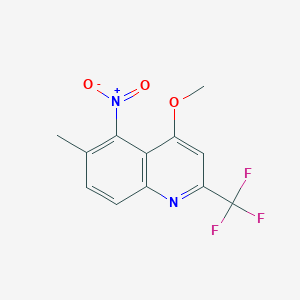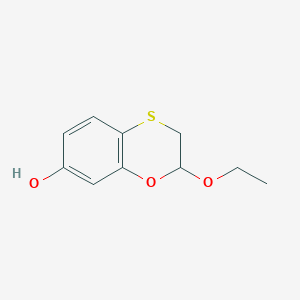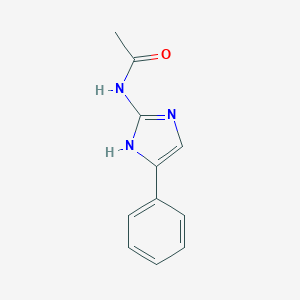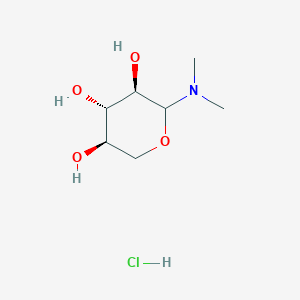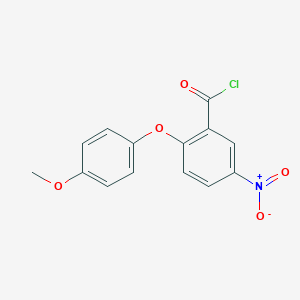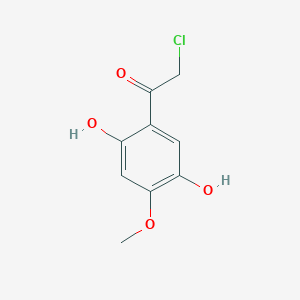
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, also known as CME, is a synthetic compound that has been widely used in scientific research. It is a derivative of natural compound curcumin, which is found in the spice turmeric. CME is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is not fully understood. However, it has been proposed that 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exerts its effects by modulating various signaling pathways in the body. For example, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. In addition, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in lab experiments is its low toxicity. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to be non-toxic at concentrations up to 50 μM. Another advantage of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its stability. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is stable in solution for up to 24 hours at room temperature. However, one limitation of using 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone is its poor solubility in water. This can be overcome by using organic solvents such as DMSO or ethanol.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone. One area of research is the development of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone analogs with improved solubility and potency. Another area of research is the investigation of the effects of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone on other signaling pathways in the body. Additionally, the potential therapeutic applications of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in diseases such as Alzheimer's and Parkinson's disease should be further explored. Finally, the safety and efficacy of 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone in human clinical trials should be investigated.
Métodos De Síntesis
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone can be synthesized by reacting 2,5-dihydroxy-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The reaction yields 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone as a yellow crystalline solid. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
163980-43-6 |
|---|---|
Nombre del producto |
2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
Fórmula molecular |
C9H9ClO4 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO4/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3,11-12H,4H2,1H3 |
Clave InChI |
WWVYDFRCBNAZBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
SMILES canónico |
COC1=C(C=C(C(=C1)O)C(=O)CCl)O |
Sinónimos |
Ethanone, 2-chloro-1-(2,5-dihydroxy-4-methoxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



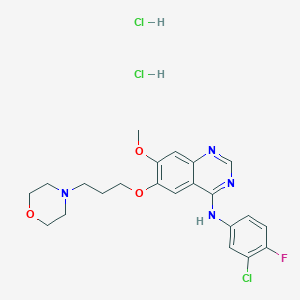
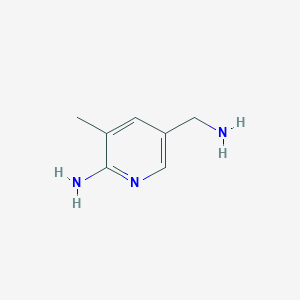
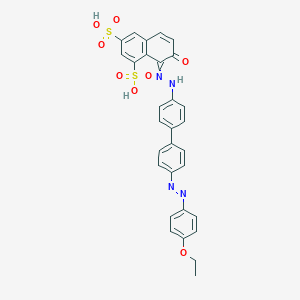
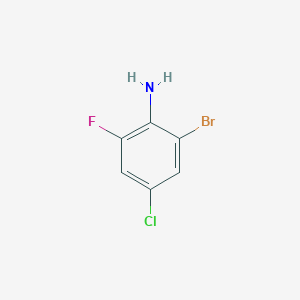
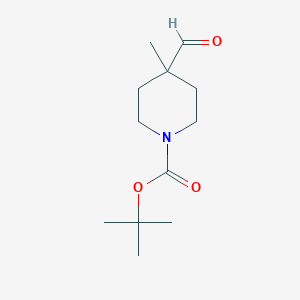
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
